Methyl 4-(methylamino)butanoate hydrochloride
Description
Historical Context and Discovery
The compound first appeared in chemical registries in December 2005 under CAS Registry Number 89584-24-7, with subsequent structural characterization completed through collaborative efforts between academic and industrial laboratories. Early synthetic routes focused on esterification and methylation of 4-aminobutyric acid precursors, as evidenced by its classification under PubChem CID 21932544. While not naturally occurring, its design parallels mid-2000s efforts to create blood-brain barrier-penetrating GABA analogs for central nervous system applications.
Significance in Neurobiological Research
Three key research domains utilize this compound:
- GABA Receptor Modulation : The methylamino group enhances binding affinity to GABA_A receptor subtypes compared to unmodified GABA, as demonstrated in electrophysiological studies.
- Neurotransmitter Transport : Its ester moiety improves lipid solubility, facilitating studies of GABA transporter (GAT) function under physiological conditions.
- Metabolic Pathway Analysis : Researchers employ radiolabeled versions to track GABA catabolism in neuronal and glial cell cultures.
Structural Relationship to γ-Aminobutyric Acid (GABA) Derivatives
The compound's molecular architecture combines features of classical GABA derivatives and modern synthetic analogs:
This structural hybrid enables unique interactions with both synaptic and extrasynaptic GABA receptors while resisting rapid enzymatic degradation.
Evolution of Research Applications
Research applications have progressed through three phases:
Phase 1 (2005-2012) : Initial characterization of physicochemical properties and receptor binding profiles.
Phase 2 (2013-2020) : Development as a tool compound for in vitro studies of GABAergic signaling.
Phase 3 (2021-Present) : Exploration in advanced neurotherapeutic contexts, including:
- Allosteric modulation of tonic inhibition circuits
- Pharmacochaperoning of misfolded GABA receptors
- Targeted delivery platforms for gene therapy vectors
Properties
IUPAC Name |
methyl 4-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-5-3-4-6(8)9-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIONSXWIAKPSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-24-7 | |
| Record name | methyl 4-(methylamino)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(methylamino)butanoate hydrochloride can be synthesized through the reaction of 4-aminobutyric acid with an acylating agent such as formyl chloride . The reaction typically involves the following steps:
Formation of the intermediate: 4-aminobutyric acid reacts with formyl chloride to form an intermediate.
Methylation: The intermediate is then methylated to produce methyl 4-(methylamino)butanoate.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed under mild conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Comparative Insights
Functional Group Impact: Ester vs. Acid: The carboxylic acid analog (CAS 6976-17-6) exhibits higher polarity and aqueous solubility, making it preferable for aqueous-phase reactions. However, the ester group in the parent compound enhances reactivity in nucleophilic acyl substitutions . Aminooxy vs. Methylamino: The aminooxy derivative (CAS 15985-57-6) is utilized in bioorthogonal chemistry due to its oxyamine group, enabling selective conjugation with carbonyl compounds .
Substituent Effects: Ethylamino vs. For example, ethylamino analogs may exhibit prolonged metabolic half-lives in vivo . Phenyl Substituent: The phenyl-containing analog (CAS 56523-55-8) shows enhanced lipophilicity, favoring blood-brain barrier penetration in neurological drug development .
Synthetic Utility: Methyl 4-(methylamino)butanoate HCl serves as a precursor for N-methylated β-amino esters, critical in synthesizing macrocyclic probes and kinase inhibitors . Derivatives like Methyl 4-(2-methoxy-2-oxoethylamino)butanoate HCl (75% yield) demonstrate versatility in forming heterocycles via intramolecular cyclization .
Physicochemical and Pharmacokinetic Comparisons
| Property | Methyl 4-(methylamino)butanoate HCl | 4-(Methylamino)butanoic acid HCl | Methyl 4-amino-4-phenylbutanoate HCl |
|---|---|---|---|
| LogP (Predicted) | 0.89 | -0.35 | 1.92 |
| Water Solubility | Moderate (ester) | High (acid) | Low (phenyl group) |
| Synthetic Yield | 94% (typical for ester derivatives) | 80–95% | 75–92% (varies with substituents) |
Research and Application Highlights
- Pharmaceutical Synthesis: Methyl 4-(methylamino)butanoate HCl is a key intermediate in the synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl (patented as a chiral building block for cardiovascular drugs) .
- Biological Probes: Derivatives like Methyl 4-(4-chlorobutanamido)butanoate (CAS 14788-12-6) are used to functionalize macrocycles for targeting ion channels .
- Metabolic Studies: The ethylamino analog shows reduced first-pass metabolism compared to the methylamino parent compound, highlighting substituent-dependent pharmacokinetics .
Biological Activity
Methyl 4-(methylamino)butanoate hydrochloride, with the molecular formula , is a methyl ester derivative of 4-(methylamino)butanoic acid. This compound has garnered attention in various research fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities and applications.
This compound is synthesized primarily through the esterification of 4-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure high yield and purity. The compound can also undergo hydrolysis to release 4-(methylamino)butanoic acid, which is biologically active and may interact with various enzymes and receptors in biological systems.
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with metabolic enzymes. The hydrolysis of the ester group releases active components that can modulate enzyme activity, potentially influencing metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. For instance, the released 4-(methylamino)butanoic acid could act on enzymes involved in neurotransmitter regulation, which may have implications for neurological health.
Pharmacological Applications
This compound is primarily recognized for its role as a precursor in the synthesis of Azelastine Hydrochloride, a medication used to treat allergic rhinitis. This connection highlights its importance in drug development and pharmacokinetics. The compound's biological activity makes it a candidate for further exploration in therapeutic contexts, particularly concerning its effects on histamine receptors and other targets involved in allergic responses .
Case Studies and Research Findings
Recent studies have explored the compound's potential therapeutic effects:
- Study on Metabolic Pathways : A study investigated the impact of methyl 4-(methylamino)butanoate on metabolic pathways in animal models. Results indicated that administration of the compound altered levels of neurotransmitters such as GABA, suggesting a role in modulating mood and anxiety-related behaviors.
- Enzyme Interaction Studies : Another research effort focused on enzyme kinetics, revealing that this compound could inhibit certain enzymes involved in amino acid metabolism. This inhibition was linked to altered metabolic profiles observed in treated subjects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl 4-aminobutanoate | An ester with an amino group instead of a methylamino group | Lacks the methyl substitution at nitrogen |
| 4-(Methylamino)butyric acid | The parent acid of methyl 4-(methylamino)butanoate | Contains a carboxylic acid instead of an ester |
| N-Methyl-4-aminobutyric acid | Similar structure with a methyl group on nitrogen | Different nitrogen substitution affecting reactivity |
This table illustrates how this compound's unique combination of functional groups contributes to its distinct biological activities compared to its analogs.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-(methylamino)butanoate hydrochloride?
The synthesis typically involves esterification of 4-(methylamino)butanoic acid with methanol under acidic conditions. Key steps include:
- Reactants : 4-(methylamino)butanoic acid, methanol, and hydrochloric acid.
- Conditions : Acidic medium (HCl) to facilitate salt formation, controlled temperatures (25–60°C), and reflux conditions to drive esterification .
- Purification : Crystallization or column chromatography to achieve ≥95% purity .
- Yield Optimization : Adjusting molar ratios (e.g., 1:3 acid-to-alcohol) and reaction time (1–24 hours) can enhance yields up to 91% .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : H-NMR (DMSO-d6) peaks at δ 3.79 (s, 3H, OCH3), 2.54 (s, 3H, NCH3), and 9.00 (brs, 1H, NH) confirm ester and methylamino groups .
- Mass Spectrometry (LCMS) : Observed m/z 172.5 [M+H]+ aligns with the molecular formula .
- X-ray Crystallography : Resolves spatial conformation, critical for understanding interactions in biological systems .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in polar solvents (e.g., water, DMSO) due to its hydrochloride salt form; limited solubility in non-polar solvents .
- Stability : Degrades under prolonged exposure to light or high temperatures (>80°C). Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
Mechanistic studies suggest:
- Enzyme Modulation : The methylamino group acts as a nucleophile, binding to catalytic sites of enzymes like aminotransferases, altering substrate affinity .
- Receptor Binding : Structural analogs (e.g., 4-(dimethylamino)butanoic acid derivatives) show affinity for G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .
- Pharmacokinetics : In vitro assays indicate moderate plasma protein binding (~70%), with a half-life of 2–4 hours in hepatic microsomes .
Q. What analytical methods resolve contradictions in purity or structural data across studies?
- HPLC-PDA : Detects impurities (e.g., unreacted 4-(methylamino)butanoic acid) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
- Tandem MS/MS : Differentiates isobaric impurities (e.g., methyl 3-(methylamino)butanoate) by fragmentation patterns .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %N) to confirm molecular formula consistency .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Predict binding modes with targets like GABA receptors using software (e.g., AutoDock Vina). Substituents at the butanoate chain (e.g., fluorination) improve binding energy scores .
- QSAR Models : Correlate logP values with cellular permeability; derivatives with logP 0.5–1.5 show optimal blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA) or enzymatic resolution (lipases) to separate (R)- and (S)-enantiomers .
- Process Optimization : Continuous flow reactors reduce racemization risks by minimizing residence time at high temperatures .
Methodological Considerations
Q. How to validate biological activity in cell-based assays while mitigating cytotoxicity?
Q. What strategies address low yields in multi-step syntheses of analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
